molecular formula C17H19F3O4 B8674512 Ethyl 2-(6-methoxy-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(6-methoxy-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B8674512
M. Wt: 344.32 g/mol
InChI Key: KUMXSEGFBYVNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-methoxy-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a useful research compound. Its molecular formula is C17H19F3O4 and its molecular weight is 344.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19F3O4

Molecular Weight

344.32 g/mol

IUPAC Name

ethyl 2-[6-methoxy-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetate

InChI

InChI=1S/C17H19F3O4/c1-3-24-14(21)9-16(10-17(18,19)20)7-6-11-8-12(23-2)4-5-13(11)15(16)22/h4-5,8H,3,6-7,9-10H2,1-2H3

InChI Key

KUMXSEGFBYVNFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1C (25 g, 95 mmol) in DMF (40 mL) was added over a period of 30 min to an ice cold solution of NaH (9.53 g, 238 mmol) in DMF (20 mL), and the mixture was stirred for 10 min. Trifluoroethyl iodide (50 g, 238 mmol) was then added, and the mixture was stirred for 3 h at room temperature. The reaction mixture was then brought to 0° C., excess NaH was quenched with ice water, and the aqueous layer with extracted with ethyl acetate (2×200 mL). The combined organic layers were dried over sodium sulfate and filtered, and the filtrate was concentrated under vacuum to give the title compound (16.2 g, 42%) as a solid. 1H NMR (300 MHz, CDCl3): δ 8.02 (d, J=9.3 Hz, 1H), 6.85 (dd, J1=2.7 Hz, J2=9.0 Hz, 1H), 6.68 (d, J=2.7 Hz, 1H), 4.1 (q, J=6.9 Hz, 2H), 3.86 (s, 3H), 3.05-2.9 (m, 4H), 2.6-2.4 (m, 4H), 1.23 (t, J=6.9 Hz, 3H). ESI-MS m/z: 345 (M+H)+.
Name
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.53 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
42%

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